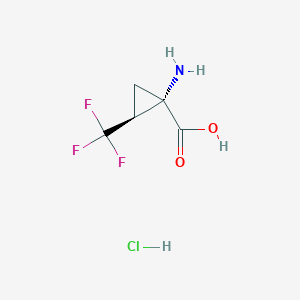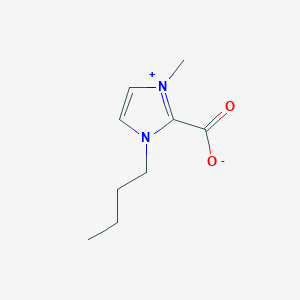
N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine is a modified nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for various biological processes. This compound is particularly interesting due to its unique structural modifications, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine involves several steps. One common method includes the protection of the hydroxyl groups, followed by the introduction of the benzoyl group at the N4 position and the ethoxyethyl group at the 2’-O position. The methyl group is introduced at the 5 position of the cytidine ring. The reaction conditions typically involve the use of dimethoxytrityl chloride and other reagents under controlled conditions to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
N4-Benzoyl-2’-O-(2-Ethoxyethyl)-5-Methylcytidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid erleichtert werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können zur Reduktion spezifischer funktioneller Gruppen verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den Benzoyl- und Ethoxyethylgruppen.
Hydrolyse: Saure oder basische Bedingungen können zur Hydrolyse von Esterbindungen führen, was zur Entfernung von Schutzgruppen führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Dimethoxytritylchlorid, Kaliumpermanganat, Natriumborhydrid sowie verschiedene Säuren und Basen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den beteiligten funktionellen Gruppen ab .
Wissenschaftliche Forschungsanwendungen
N4-Benzoyl-2’-O-(2-Ethoxyethyl)-5-Methylcytidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird bei der Synthese von Oligonukleotiden und anderen Nukleinsäureanalogen verwendet.
Biologie: Es dient als Werkzeug zur Untersuchung von Nukleinsäureinteraktionen und -modifikationen.
Industrie: Es wird bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Wirkstoffen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N4-Benzoyl-2’-O-(2-Ethoxyethyl)-5-Methylcytidin beinhaltet seine Einarbeitung in Nukleinsäuren. Die Modifikationen an den Positionen N4, 2’-O und 5 können ihre Bindungsaffinität und Spezifität für verschiedene Enzyme und molekulare Zielstrukturen beeinflussen. Diese Modifikationen können normale Nukleinsäurefunktionen stören, was zu potenziellen therapeutischen Wirkungen bei antiviralen und antikanzerogenen Anwendungen führt .
Wirkmechanismus
The mechanism of action of N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine involves its incorporation into nucleic acids. The modifications at the N4, 2’-O, and 5 positions can influence its binding affinity and specificity for various enzymes and molecular targets. These modifications can disrupt normal nucleic acid functions, leading to potential therapeutic effects in antiviral and anticancer applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen andere modifizierte Nukleoside wie N4-Benzoyl-2’-O-Methylcytidin und N4-Benzoyl-2’-O-Pentylcytidin. Im Vergleich zu diesen Verbindungen weist N4-Benzoyl-2’-O-(2-Ethoxyethyl)-5-Methylcytidin einzigartige strukturelle Merkmale auf, die seine chemischen und biologischen Eigenschaften beeinflussen können. Beispielsweise kann die Ethoxyethylgruppe an der 2’-O-Position im Vergleich zu einer Methyl- oder Pentylgruppe unterschiedliche sterische und elektronische Effekte liefern .
Eigenschaften
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHYGUGIGYDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)



![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)







